molecular formula C9H12ClN3O B11717012 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

2-Chloro-5-(piperidin-4-yloxy)pyrimidine

Cat. No.: B11717012
M. Wt: 213.66 g/mol
InChI Key: DTORHBRHNVYBQS-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a chemical compound with the molecular formula C10H13ClN2O It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine typically involves multiple steps. One common method starts with 2-chloropyrimidine as the initial material. The synthesis proceeds through a series of reactions, including bromination, coupling, elimination, and catalytic hydrogenation . Here is a detailed synthetic route:

    Bromination: 2-chloropyrimidine is reacted with bromine in acetic acid to form 2-bromopyrimidine.

    Coupling: The brominated product is then coupled with N-benzyl piperidine ketone in tetrahydrofuran to form an intermediate.

    Elimination: The intermediate undergoes an elimination reaction in the presence of hydrogen chloride in ethanol.

    Catalytic Hydrogenation: Finally, the product is subjected to catalytic hydrogenation using palladium on carbon in methanol to yield this compound.

Chemical Reactions Analysis

2-Chloro-5-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed conditions and products are not extensively documented.

    Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex molecules.

Common reagents used in these reactions include bromine, hydrogen chloride, palladium on carbon, and various solvents like acetic acid, tetrahydrofuran, ethanol, and methanol .

Scientific Research Applications

2-Chloro-5-(piperidin-4-yloxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets. For instance, it has been studied for its potential to act as an agonist for G-protein-coupled receptors, which play a crucial role in various physiological processes . The compound’s effects are mediated through pathways involving these receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

2-Chloro-5-(piperidin-4-yloxy)pyrimidine can be compared with other pyrimidine derivatives and piperidine-containing compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-5-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C9H12ClN3O/c10-9-12-5-8(6-13-9)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2

InChI Key

DTORHBRHNVYBQS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CN=C(N=C2)Cl

Origin of Product

United States

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